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molecular formula C14H23NO3 B8383817 3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol

3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol

Cat. No. B8383817
M. Wt: 253.34 g/mol
InChI Key: KOJGBMQPRDPDGZ-UHFFFAOYSA-N
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Patent
US04490369

Procedure details

275 gm of benzenesulfonic acid chloride were added to 4 gm of 3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol. After standing for 30 minutes, the mixture was dissolved in methylene chloride, washed with an aqueous 30% sodium hydroxide solution and water, dried over sodium sulfate and evaporated in vacuo. After purifying the residue on a silica gel column (eluant: methylene chloride/ethanol) a colorless oil was obtained.
Quantity
275 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([Cl:10])(=O)=O)C=CC=CC=1.[CH3:11][N:12]([CH2:25][CH2:26][CH2:27]O)[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1>C(Cl)Cl>[Cl:10][CH2:27][CH2:26][CH2:25][N:12]([CH3:11])[CH2:13][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[C:17]([O:23][CH3:24])[CH:16]=1

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
4 g
Type
reactant
Smiles
CN(CCC1=CC(=C(C=C1)OC)OC)CCCO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with an aqueous 30% sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
After purifying the residue on a silica gel column (eluant: methylene chloride/ethanol) a colorless oil
CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Details
Reaction Time
30 min

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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